molecular formula C21H19F3N2O3 B13787190 4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile

4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile

Cat. No.: B13787190
M. Wt: 404.4 g/mol
InChI Key: UBXHJVXSLABPIA-UHFFFAOYSA-N
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Description

4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzonitrile moiety, and a pyrrolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often added using a trifluoromethylation reagent under specific conditions.

    Formation of the Benzonitrile Moiety: The benzonitrile group is typically introduced through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the hydroxyphenyl group.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(fluoromethyl)benzonitrile
  • 4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(chloromethyl)benzonitrile

Uniqueness

The presence of the trifluoromethyl group in 4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C21H19F3N2O3

Molecular Weight

404.4 g/mol

IUPAC Name

4-[1-[(3-hydroxyphenyl)methyl]-4,4-dimethyl-2-oxopyrrolidin-3-yl]oxy-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C21H19F3N2O3/c1-20(2)12-26(11-13-4-3-5-15(27)8-13)19(28)18(20)29-16-7-6-14(10-25)17(9-16)21(22,23)24/h3-9,18,27H,11-12H2,1-2H3

InChI Key

UBXHJVXSLABPIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C1OC2=CC(=C(C=C2)C#N)C(F)(F)F)CC3=CC(=CC=C3)O)C

Origin of Product

United States

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